1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene
Description
1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 3, a trifluoromethyl group at position 5, and a 4-fluoro-3-methyl-phenoxy moiety at position 2. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the phenoxy ether linkage contributes to structural diversity and reactivity.
Properties
IUPAC Name |
1,3-difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c1-7-4-9(2-3-10(7)15)21-13-11(16)5-8(6-12(13)17)14(18,19)20/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIDQUVKSVGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 4-fluoro-3-methylphenol, and trifluoromethylating agents.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 1,3-difluorobenzene with 4-fluoro-3-methylphenol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 1,3-difluoro-2-(4-fluoro-3-methyl-phenoxy)benzene.
Trifluoromethylation: The intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step introduces the trifluoromethyl group at the 5-position of the benzene ring, yielding the final product.
Industrial Production Methods
In an industrial setting, the synthesis of 1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the fluorine atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic ethers.
Substitution: Various substituted aromatic ethers depending on the substituents introduced.
Scientific Research Applications
1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The compound’s unique structure may also enable it to form strong hydrogen bonds and van der Waals interactions with its targets, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physical Properties
Key Observations:
Substituent Impact on Bioactivity: Nitrofluorfen and oxyfluorfen contain nitro groups, which are electron-withdrawing and enhance herbicidal activity by interfering with plant electron transport chains . The target compound lacks nitro groups but includes a fluorinated phenoxy group, which may improve oxidative stability and target specificity. The trifluoromethyl group is common across all compounds, contributing to lipid solubility and resistance to enzymatic degradation .
Physical Properties :
- The ethylphenyl-substituted compound in has a higher molecular weight (414.32 vs. 328.22) and boiling point (418.3°C), attributed to its larger substituents and additional fluorine atoms .
- Chlorinated analogs (e.g., nitrofluorfen) exhibit lower molecular weights but similar pesticidal efficacy, suggesting chlorine’s role as a cost-effective halogen substitute .
Synthetic Complexity :
- The target compound’s synthesis likely requires precise control over fluorine substitution and ether coupling, akin to methods in and , where fluorinated intermediates are generated via SnCl₂ reduction or thionyl chloride-mediated reactions .
Biological Activity
1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene is a synthetic compound characterized by multiple fluorine substituents and a phenoxy group. These structural features suggest potential biological activity, particularly in the context of medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
Key Features
- Fluorine Substituents : The presence of multiple fluorine atoms can enhance lipophilicity and metabolic stability.
- Phenoxy Group : This moiety is often associated with biological activity, particularly in herbicides and pharmaceuticals.
Anticancer Properties
Recent studies have explored the anticancer potential of fluorinated compounds similar to 1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.48 | Induces apoptosis via caspase activation |
| Compound B | U-937 (leukemia) | 1.54 | Cell cycle arrest at G1 phase |
| 1,3-Difluoro... | TBD | TBD | TBD |
Case Study : A study published in MDPI highlighted that certain derivatives exhibited higher biological potency than established chemotherapeutics like doxorubicin, indicating the potential for developing new anticancer agents based on similar structures .
Herbicidal Activity
The compound has been investigated for its herbicidal properties. A patent describes its use in compositions aimed at controlling a variety of weeds in agricultural settings. The herbicidal efficacy is attributed to its ability to disrupt plant growth pathways.
Research Findings :
- Efficacy : Demonstrated effectiveness against both grassy and broadleaf weeds.
- Application Method : Can be applied pre-emergence or post-emergence, allowing flexibility in agricultural practices.
The biological activity of 1,3-Difluoro-2-(4-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Fluorinated compounds often interact with enzymes involved in cellular metabolism.
- Receptor Modulation : Potential interaction with cellular receptors that regulate growth and apoptosis.
- Cell Cycle Interference : Evidence suggests that similar compounds can induce cell cycle arrest, leading to increased apoptosis in cancer cells.
Q & A
Q. Example Protocol :
Coupling : React 5-bromo-1,3-difluorobenzene with 4-fluoro-3-methylphenol using Cs₂CO₃ as a base.
Hydrogenation : Treat intermediates with H₂/Pd-C in heptane to reduce alkenes or alkynes .
Chromatography : Purify via SiO₂ column (pentane:EtOAc = 9:1), monitoring by TLC (Rf ~0.4 in pentane) .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- 19F NMR : Essential for resolving fluorine environments (e.g., trifluoromethyl vs. aryl-F signals). Chemical shifts typically range δ -60 to -70 ppm for CF₃ groups .
- LC-MS : Confirms molecular weight (e.g., exact mass = 340.04 Da) and purity (>95% by HPLC) .
- X-ray Crystallography : Resolves stereochemistry of substituted benzene rings, though crystallization may require slow evaporation in hexane/CH₂Cl₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
